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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core genomics research applications and

discoveries enabled by Neogen's advanced genomic technologies. Neogen is a global leader

in providing comprehensive, high-throughput genomics services, primarily focused on the

agrigenomics and animal health sectors. This document details their key technological

platforms, experimental methodologies, and the application of these tools in genetic discovery

and selective breeding programs.

Core Genomic Technologies
Neogen's genomics services are centered around two primary technologies: high-density

Single Nucleotide Polymorphism (SNP) genotyping and low-pass whole-genome sequencing.

These technologies provide a broad spectrum of genomic data to researchers and breeders,

facilitating advancements in animal and plant genomics.

GeneSeek® Genomic Profiler (GGP) SNP Arrays
Neogen's GeneSeek® Genomic Profiler (GGP) portfolio consists of a suite of custom and

commercial SNP arrays built on Illumina's Infinium platform.[1][2][3] These arrays are designed

for a variety of applications, including parentage verification, marker-assisted selection, and

genome-wide association studies (GWAS).[2][4]

Key Features of GGP Arrays:
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Custom Content: Arrays are developed with custom SNP content tailored to specific species

and breeds, often in collaboration with industry and research partners.

Optimized SNP Selection: Neogen employs a proprietary Multiple Objective Localized

Optimization (MOLO) algorithm to select the most informative SNPs, ensuring high minor

allele frequency (MAF) and uniform genomic coverage.

High-Throughput and Accuracy: The Illumina Infinium platform allows for high-throughput

analysis with high call rates and concordance.

Table 1: Technical Specifications of Select Neogen GeneSeek® Genomic Profiler (GGP)

Arrays
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Array
Name

Number
of SNPs

Target
Species

Key
Design
Features

Average
SNP
Spacing

Average
MAF

Imputatio
n
Accuracy

GGP

Bovine

150K

~150,000

Bovine

(Beef and

Dairy)

Includes

causative

markers for

embryonic/

fetal death

and

developme

ntal

abnormaliti

es.

Not

specified
High

Not

specified

GGP

Bovine

100K

~100,000

Bovine

(Beef and

Dairy)

Developed

using the

MOLO

algorithm;

high

overlap

with other

commercial

panels for

accurate

imputation.

29.0 kb

0.29

(across 10

breeds)

>99.5% to

Illumina

Bovine HD

GGP Ovine

50K

>50,000 Ovine Designed

in

collaboratio

n with the

Australian

sheep

industry;

includes

"MLA Top

SNPs" that

explain

significant

Not

specified

Not

specified

Not

specified
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genetic

variation.

GGP

indicus
~50,000

Bos indicus

Cattle

Optimized

for Bos

indicus

breeds with

a focus on

informative

SNPs for

genetic

evaluation.

48.9 kb

0.30

(across 8

breeds)

>98% to

Illumina

BovineHD

InfiniSEEK™ and SkimSEEK™ Low-Pass Sequencing
In partnership with Gencove, Neogen offers InfiniSEEK™ and SkimSEEK™, innovative

services that leverage low-pass whole-genome sequencing and sophisticated imputation

algorithms. This approach provides a cost-effective alternative to deep whole-genome

sequencing while delivering genome-wide variant information with high accuracy.

Core Principles of Low-Pass Sequencing:

Shallow Sequencing: Genomes are sequenced at a low coverage, typically less than 1x.

Imputation to a Reference Panel: The low-coverage sequencing data is computationally

compared to a high-density reference panel of haplotypes for the species.

Accurate Genotype Calling: Sophisticated imputation algorithms fill in the missing genotypes,

resulting in a comprehensive set of variant calls across the genome with reported

concordance rates greater than 99% to deep whole-genome sequencing.

This technology is particularly powerful for:

Genomic Selection: Providing a dense set of markers for predicting genetic merit.

Discovery of Novel Variants: Uncovering new genetic variations that may be associated with

traits of interest.
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Cost-Effective Whole-Genome Analysis: Enabling large-scale genomic studies that would be

cost-prohibitive with traditional deep sequencing.

Experimental Protocols and Workflows
While detailed, proprietary protocols are not publicly available, the following sections outline the

generally accepted experimental workflows for the technologies employed by Neogen.

Sample Preparation and DNA Extraction
The quality of genomic data is highly dependent on the quality of the input DNA. Neogen
accepts a variety of sample types, including tissue, blood, hair follicles, and semen.

General Protocol for DNA Extraction from Tissue Samples:

Sample Collection: Samples, such as ear notches, are collected using a Tissue Sampling

Unit (TSU) to ensure a standardized and uncontaminated sample.

Lysis: The tissue sample is placed in a lysis buffer containing detergents and enzymes (e.g.,

Proteinase K) to break down cell membranes and release the DNA.

DNA Purification: The DNA is purified from other cellular components using methods such as

precipitation with alcohol (ethanol or isopropanol) or binding to a silica membrane in a spin

column.

Quality Control: The concentration and purity of the extracted DNA are assessed using

spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). A minimum concentration of

20 ng/µl and a total of 300 ng of high-quality DNA are typically required for downstream

applications.
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Figure 1: Generalized DNA Extraction and Quality Control Workflow.

SNP Genotyping via Illumina Infinium Assay
Neogen's GGP arrays utilize the Illumina Infinium assay, a robust and high-throughput SNP

genotyping platform. The general workflow is as follows:

Whole-Genome Amplification (WGA): The genomic DNA is isothermally amplified to create a

sufficient amount of template for the assay.

Fragmentation: The amplified DNA is enzymatically fragmented into smaller pieces.
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Precipitation and Resuspension: The fragmented DNA is precipitated, and the resulting pellet

is resuspended in a hybridization buffer.

Hybridization to BeadChip: The DNA samples are hybridized to the GGP BeadChip. Each

BeadChip contains microscopic beads, and each bead is covered with thousands of copies

of an oligonucleotide probe that is specific to a particular SNP allele.

Washing and Staining: After hybridization, the BeadChips are washed to remove non-

specifically bound DNA. A single-base extension reaction is then performed, where a labeled

nucleotide is added to the probe, and the signal is amplified through a staining process.

Scanning: The BeadChips are scanned using an Illumina iScan or HiScan system, which

detects the fluorescent signals from the labeled nucleotides.

Data Analysis: The scanner output is analyzed using specialized software to generate

genotype calls for each SNP.

Sample Preparation Array Processing Data Analysis

Genomic DNA Whole-Genome Amplification Fragmentation Precipitation & Resuspension Hybridization to BeadChip Washing & Staining Scanning Genotype Calling

Click to download full resolution via product page

Figure 2: Illumina Infinium SNP Genotyping Workflow.

Low-Pass Sequencing and Bioinformatics Pipeline
The InfiniSEEK™ and SkimSEEK™ services follow a workflow that combines next-generation

sequencing (NGS) with a powerful bioinformatics pipeline.

Library Preparation: DNA is fragmented, and platform-specific adapters are ligated to the

ends of the fragments to create a sequencing library.

Low-Pass Sequencing: The library is sequenced on a high-throughput NGS platform at a low

coverage (e.g., <1x).
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Data Pre-processing: The raw sequencing reads (in FASTQ format) undergo quality control

to remove low-quality reads and adapter sequences.

Alignment: The quality-filtered reads are aligned to a reference genome for the species.

Imputation: The aligned reads are processed through Gencove's imputation pipeline. This

pipeline uses a reference panel of known haplotypes to statistically infer the genotypes at

positions not covered by the sequencing reads.

Variant Calling: The output of the imputation process is a VCF (Variant Call Format) file

containing the genotype calls for millions of variants across the genome.
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Figure 3: Low-Pass Sequencing and Bioinformatics Workflow.
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Research Applications and Discoveries
Neogen's genomic technologies are widely applied in agrigenomics to accelerate genetic

improvement in livestock and crops.

Genomic Selection in Livestock
Genomic selection is a primary application of Neogen's services. By genotyping large numbers

of animals with GGP arrays or through low-pass sequencing, breeders can calculate Genomic

Estimated Breeding Values (GEBVs). GEBVs are more accurate than traditional estimated

breeding values (EBVs) that are based solely on pedigree and phenotype.

The Igenity® portfolio of genomic profiles for beef and dairy cattle provides producers with

predictions for a range of economically important traits.

Table 2: Traits Included in the Neogen Igenity® Beef Profile

Trait Category Traits

Maternal

Birth Weight, Calving Ease Direct, Calving Ease

Maternal, Stayability, Heifer Pregnancy, Docility,

Milk

Performance

Residual Feed Intake, Average Daily Gain,

Weaning Weight, Yearling Weight, Scrotal

Circumference

Carcass
Tenderness, Marbling, Ribeye Area, Fat

Thickness, Hot Carcass Weight

The use of these profiles allows for:

Early Selection: Identifying genetically superior animals at a young age.

Increased Genetic Gain: Accelerating the rate of improvement for desired traits.

Improved Mating Decisions: Optimizing breeding pairs to produce offspring with desired

genetic characteristics.
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A case study on the Igenity Beef profile reported that a one-point increase in the Igenity

stayability score across 250 cows could reduce the cow replacement rate by 48 heifers over six

years, resulting in significant cost savings. Furthermore, an increase in the average marbling

and average daily gain scores by 2.4 Igenity points was associated with a $72 increase in profit

per head.

Genome-Wide Association Studies (GWAS) and QTL
Mapping
The dense genomic data generated by Neogen's platforms are ideal for research applications

such as GWAS and Quantitative Trait Loci (QTL) mapping. These studies aim to identify

specific genomic regions and, ultimately, the causative genetic variants associated with

complex traits.

A study on Nellore cattle utilized Neogen's GeneSeek Genomic Profiler (GGP) Bos indicus 50K

panel to perform an integrative genomic and metabolomic analysis to identify mQTLs

associated with genetic selection for tenderness. While this specific study did not report the

discovery of new major QTLs, it demonstrates the application of Neogen's technology in this

type of research.

Logical Relationship for a Typical GWAS/QTL Mapping Study:
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Figure 4: Logical Flow of a GWAS or QTL Mapping Study.

Parentage Verification
Accurate pedigree information is fundamental to any breeding program. Neogen offers SNP-

based parentage verification, which is more accurate and robust than older marker

technologies. This allows for the correct assignment of offspring to their parents, which is

crucial for accurate genetic evaluations and management of inbreeding.

Drug Development Professionals
While Neogen's primary focus is on agrigenomics, their core competencies in high-throughput

genotyping and sequencing are transferable to preclinical research in drug development. The

use of well-characterized animal models is essential in this field, and Neogen's technologies

can be applied to:
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Genetically Characterize Research Animal Colonies: Ensuring the genetic integrity and

uniformity of animal models.

Identify Genetic Variants Associated with Drug Response: In preclinical studies, identifying

genetic markers that correlate with efficacy or adverse events.

Quality Control of Cell Lines: Verifying the identity and genetic stability of cell lines used in

research.

Conclusion
Neogen provides a powerful suite of genomic tools and services that are instrumental in

advancing genomics research and application, particularly in the agricultural sector. Through

their high-density SNP arrays and innovative low-pass sequencing solutions, Neogen enables

researchers and breeders to accelerate genetic gain, improve animal health and productivity,

and conduct cutting-edge genomic discovery. The detailed technical information and workflows

presented in this guide provide a comprehensive overview of Neogen's capabilities for

professionals in research, science, and drug development. While detailed proprietary protocols

are not publicly disclosed, the information provided on the underlying technologies offers a

solid foundation for understanding the application and potential of Neogen's genomic services.

It is important to note that information regarding the role of these genomic services in

elucidating specific signaling pathways is not readily available, as the primary application is in

the context of genomic selection and trait association.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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